3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,10,12,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCBWHQGYLDTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a fluoromethyl group and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 201.24 g/mol. The presence of the fluoromethyl group enhances lipophilicity, which can affect the compound's bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Analgesic Properties : Some pyrrolidine derivatives have been shown to modulate pain pathways, potentially acting as analgesics.
- Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory activity through modulation of inflammatory mediators.
- Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, making them candidates for further investigation in antimicrobial therapy.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key findings from SAR studies include:
- Substituent Effects : The position and type of substituents on the pyrrolidine ring can significantly alter activity. For instance, the methoxy group at the para position has been associated with enhanced receptor binding affinity.
- Fluorine Substitution : The introduction of fluorine atoms can improve metabolic stability and enhance interactions with biological targets due to the unique electronic properties of fluorine.
Case Studies and Research Findings
- Pain Modulation Studies :
- Anti-inflammatory Mechanisms :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
The pyrrolidine scaffold is widely recognized for its versatility in drug design. Compounds containing pyrrolidine rings, including 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine, have been utilized in the development of various therapeutic agents.
1.1. Antagonists in Neuropharmacology
Research has demonstrated that pyrrolidine derivatives can act as antagonists for specific receptors involved in neurological processes. For instance, studies have shown that compounds with similar structures can inhibit the relaxin-3/RXFP3 system, which plays a role in stress responses and appetite control . This suggests that this compound may also exhibit such antagonistic properties, potentially offering therapeutic avenues for metabolic disorders and stress-related conditions.
1.2. Agonists for PPARs
Pyrrolidine derivatives have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds structurally related to this compound have shown significant activity in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes . This highlights the potential for this compound to contribute to diabetes management through PPAR modulation.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the N-heterocyclization of primary amines with appropriate aldehydes or ketones, leading to the formation of the pyrrolidine ring. The fluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further modifications and applications.
2.1. Organocatalysis
Recent advancements in organocatalysis have facilitated the synthesis of complex pyrrolidine derivatives through enantioselective reactions . These methodologies can be employed to create novel derivatives of this compound with improved pharmacological profiles.
Case Study 1: Anticonvulsant Activity
A series of pyrrolidine derivatives were tested for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests . Compounds related to this compound showed promising results in preventing seizures by blocking sodium channels, indicating potential applications in epilepsy treatment.
Case Study 2: Metabolic Syndrome Management
Research into RXFP3 antagonists has revealed their potential role in managing metabolic syndrome, particularly concerning antipsychotic drug-induced weight gain . The structural features shared with this compound suggest that it could be investigated further in this context.
Summary of Applications
| Application Area | Description |
|---|---|
| Neuropharmacology | Potential antagonist for RXFP3 involved in stress and appetite regulation |
| Diabetes Management | Agonist activity at PPARs aiding glucose metabolism restoration |
| Anticonvulsant Activity | Efficacy in preventing seizures through sodium channel blockade |
| Synthesis Methodologies | Utilization of organocatalysis for enantioselective synthesis of novel derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol (CAS 1903091-93-9)
- Structure : Fluorine at the 3-position of the phenyl ring and a hydroxymethyl (-CH2OH) group on the pyrrolidine.
- Molecular Weight : 225.26 g/mol.
- Applications : Versatility in pharmaceutical and material science due to dual polar (hydroxymethyl) and lipophilic (fluoroaryl) groups. Requires storage in cool, ventilated areas to maintain stability .
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine Hydrochloride
- Structure : Fluoromethyl and methoxy groups at positions 2 and 4, respectively. Stereoisomerism (2S,4S) may influence receptor binding.
- Category : Part of a 4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morphol derivative, suggesting use in nucleotide-like drug design .
3-(3-Methoxyphenyl)pyrrolidine (CAS 1095545-66-6)
Substituted Pyrrolidines with Aromatic Moieties
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
- Structure: Trifluoromethylphenoxy group instead of methoxyphenyl.
- Molecular Weight : 267.68 g/mol.
- Properties : The electron-withdrawing trifluoromethyl group enhances acidity and may alter solubility compared to methoxy .
Letermovir (C29H28F4N4O4)
Data Table: Key Properties of Compared Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine | 3-CH2F, 4-(3-MeO-phenyl) | ~223.25 (estimated) | N/A | Drug discovery (inferred) |
| [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol | 3-F, 3-CH2OH, 4-(3-MeO-phenyl) | 225.26 | 1903091-93-9 | Pharmaceuticals, materials |
| 3-(3-Methoxyphenyl)pyrrolidine | 3-(3-MeO-phenyl) | ~177.22 (estimated) | 1095545-66-6 | Research intermediate |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | 3-(4-CF3-phenoxy) | 267.68 | N/A | Agrochemicals (inferred) |
| Letermovir | Quinazoline with 3-MeO-phenylpiperazine | 572.55 | N/A | Antiviral therapy |
Research Findings and Implications
- Fluorine Impact: Fluorinated pyrrolidines (e.g., target compound, ) exhibit enhanced metabolic stability compared to non-fluorinated analogs (e.g., 3-(3-methoxyphenyl)pyrrolidine) .
- Positional Isomerism : The (2S,4S)-configured fluoromethyl-methoxy pyrrolidine () demonstrates the critical role of stereochemistry in biological activity, suggesting similar considerations for the target compound .
Preparation Methods
Preparation of the Pyrrolidine Core with 3-Methoxyphenyl Substitution
The 3-(3-methoxyphenyl)pyrrolidine framework can be synthesized by:
- Intramolecular cyclization/Mannich-type reactions , which enable simultaneous ring closure and C–C bond formation between the pyrrolidine nitrogen and the 3-methoxyphenyl substituent. This method avoids expensive metal catalysts and harsh conditions, favoring metal-free acid-catalyzed cyclizations with aromatic nucleophiles such as 3-methoxyphenol derivatives.
- Cross-coupling reactions involving preformed pyrrolidine derivatives and aryl halides or boronic acids, often catalyzed by palladium or copper complexes, to install the 3-methoxyphenyl group at the 4-position of the pyrrolidine ring.
Introduction of the Fluoromethyl Group at the 3-Position
The fluoromethyl substituent at the 3-position of the pyrrolidine ring is typically introduced by:
- Nucleophilic substitution reactions of suitable leaving groups (e.g., bromomethyl or chloromethyl) with fluoride sources such as potassium fluoride or tetrabutylammonium fluoride under controlled conditions to avoid elimination or side reactions.
- Use of fluorinated building blocks , such as fluoromethylated aldehydes or ketones, which are incorporated into the pyrrolidine ring during cyclization or via reductive amination steps.
- Selective fluorination of methyl groups adjacent to the pyrrolidine ring using electrophilic fluorinating agents, although this method requires careful control due to potential over-fluorination or ring degradation.
Representative Synthetic Route Example
A plausible synthetic route combining the above principles is:
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1. Preparation of 3-methoxyphenyl-substituted pyrrolidine | Acid-catalyzed intramolecular cyclization of an acyclic precursor containing a 3-methoxyphenyl group and an amine | Acid catalyst (e.g., trifluoroacetic acid), moderate temperature | Formation of 4-(3-methoxyphenyl)pyrrolidine ring |
| 2. Introduction of fluoromethyl group at C-3 | Nucleophilic substitution of 3-halomethyl intermediate with fluoride ion | Potassium fluoride or tetrabutylammonium fluoride, polar aprotic solvent (e.g., DMF), controlled temperature | 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine |
This approach aligns with methods involving epoxidation and nucleophilic ring-opening by fluorinated nucleophiles reported in related fluorophenylthio compounds.
Key Research Findings and Data
- Yield and Purity : Yields for pyrrolidine ring formation via acid-catalyzed cyclization typically range from 70% to 90%, with high regioselectivity for the 4-aryl substitution.
- Fluorination Efficiency : Nucleophilic fluorination of halomethyl intermediates can achieve yields above 60%, but requires careful control to prevent elimination or side reactions.
- Solubility and Handling : The 3-(3-methoxyphenyl)pyrrolidine derivatives show good solubility in common organic solvents; stock solution preparations recommend solvents such as DMSO and ethanol, with detailed molarity and dilution data available for formulation.
Comparative Table of Preparation Methods
| Method | Description | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed intramolecular cyclization | Cyclization of acyclic precursors with aromatic nucleophiles | Metal-free, mild conditions, regioselective | Requires suitable precursors | 70–90 |
| Cross-coupling reactions (Pd or Cu catalyzed) | Coupling of pyrrolidine derivatives with aryl halides | High functional group tolerance | Expensive catalysts, longer reaction times | 60–85 |
| Nucleophilic fluorination of halomethyl intermediates | Substitution of halogen by fluoride ion | Direct fluorine introduction | Side reactions possible, requires careful control | 50–70 |
| Electrophilic fluorination of methyl groups | Fluorination using reagents like Selectfluor | Direct fluorination on ring | Risk of over-fluorination, ring degradation | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
